N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

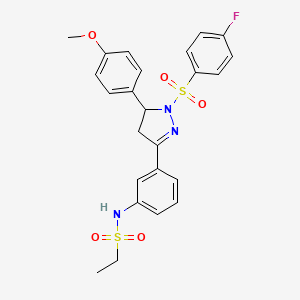

N-(3-(1-((4-Fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a sulfonamide-containing pyrazole derivative characterized by a 4-fluorophenylsulfonyl group at position 1 of the dihydropyrazole ring and a 4-methoxyphenyl substituent at position 3. The ethanesulfonamide moiety is attached to a phenyl ring at position 3 of the pyrazole core.

Properties

IUPAC Name |

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-20-6-4-5-18(15-20)23-16-24(17-7-11-21(33-2)12-8-17)28(26-23)35(31,32)22-13-9-19(25)10-14-22/h4-15,24,27H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPYXYSRAGWRMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps, including the formation of the dihydropyrazole core and subsequent functionalization with sulfonyl and ethanesulfonamide groups. Common synthetic routes may involve:

Formation of the Dihydropyrazole Core: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Sulfonylation: Introduction of the sulfonyl group can be performed using sulfonyl chlorides in the presence of a base such as triethylamine.

Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Final Coupling: The final step involves coupling the functionalized dihydropyrazole with ethanesulfonamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structural features.

Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Materials Science: The compound’s properties may be explored for applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Table 2: Pharmacological and Physicochemical Properties

Notes:

- Lipophilicity (LogP): The target compound’s predicted LogP (3.8) is intermediate between 4p (4.1) and the triazole derivative (3.5), reflecting the balance between its 4-fluorophenyl (moderate hydrophobicity) and ethanesulfonamide (polar) groups.

- Bioactivity: Analogs like 4p show potent kinase inhibition (IC₅₀ = 0.45 µM), likely due to the 4-methoxy group’s hydrogen-bonding capacity, whereas 4q’s 4-CF₃ group reduces potency (IC₅₀ = 1.2 µM) .

- Metabolic Stability: Electron-withdrawing groups (e.g., 4-CF₃ in 4q) reduce metabolic stability (t₁/₂ = 35 min) compared to 4p (t₁/₂ > 60 min), aligning with CYP3A4 susceptibility to hydrophobic substituents .

Methodological Considerations in Structural Comparisons

- Crystallographic Validation: Structural analogs (e.g., pyrano[2,3-c]pyrazoles) were refined using SHELXL, ensuring accurate bond lengths (mean σ(C–C) = 0.004 Å) and R factors (<0.06) . The target compound’s absence of crystallographic data highlights the need for further structural studies.

- Similarity Metrics: Methods like Tanimoto coefficients or pharmacophore mapping () could quantify similarity between the target compound and its analogs, focusing on sulfonamide positioning and aryl substitution patterns .

Biological Activity

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole core substituted with a sulfonamide group and various aromatic rings. Its molecular formula is , and it exhibits significant solubility in polar solvents, which enhances its bioavailability.

The biological activity of this compound primarily revolves around its interactions with specific biological targets:

- Anti-inflammatory Activity : The pyrazole derivatives, including this compound, have shown promising anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In particular, compounds with similar structures have demonstrated IC50 values in the low micromolar range against COX-1 and COX-2 enzymes .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, related pyrazole compounds have shown effective growth inhibition against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values ranging from 3.79 to 42.30 µM . This indicates a potential role in cancer therapy.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties, particularly against Helicobacter pylori, which is associated with gastrointestinal diseases . The sulfonamide moiety is known for its antibacterial action, enhancing the compound's therapeutic profile.

Table 1: Biological Activity Summary

Detailed Research Findings

A study published in MDPI highlighted the advancement of pyrazole derivatives as anticancer agents, noting that compounds structurally related to this compound exhibited significant cytotoxic effects across multiple cancer cell lines . Additionally, another investigation into the anti-inflammatory potential of similar pyrazole compounds indicated their efficacy in reducing inflammation markers in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.